2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2S/c13-9-4-7(12(14,15)16)6-18-11(9)8(5-17)10-2-1-3-19-10/h1-4,6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGVWGYPMQITRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile, often referred to as "compound X," is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Key Features:
- Chlorine and trifluoromethyl groups : These substituents are known to enhance biological activity by increasing lipophilicity and modifying receptor interactions.
- Pyridine and thienyl rings : These heterocycles contribute to the compound's ability to interact with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on its anticancer properties.
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that compound X shows significant cytotoxic effects against various cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human leukemia (CEM-13)
- Human melanoma (MEL-8)
Cell Line IC50 (µM) Reference Compound MCF-7 0.65 Doxorubicin CEM-13 1.00 N/A MEL-8 2.41 N/A - Mechanism of Action : Flow cytometry assays revealed that compound X induces apoptosis in a dose-dependent manner. Western blot analysis indicated an increase in p53 expression and caspase-3 cleavage, leading to programmed cell death in cancer cells .
Case Studies
Several studies have focused on the biological implications of compound X:
- Study on MCF-7 Cells :
- In Vivo Studies :
Scientific Research Applications
The compound is classified as harmful if swallowed and may cause long-term adverse effects in aquatic environments. Proper safety measures should be taken when handling this compound, including using protective clothing and avoiding release into the environment .
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a potential candidate for developing new antibiotics or antifungal agents .
- Neuropeptide Antagonists : The compound has been investigated for its role as a nonpeptide antagonist in the relaxin-3/RXFP3 signaling pathway, which is involved in various physiological processes such as stress responses and appetite control. In vitro studies have shown that modifications of this compound can lead to effective antagonistic activity against RXFP3 .
- Cancer Research : Some studies have explored the potential of pyridine derivatives in cancer therapy, particularly their ability to inhibit specific cancer cell lines. The structural features of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile may contribute to its efficacy in targeting cancer cells through various mechanisms .
Agrochemical Applications
- Fungicides : The compound serves as an intermediate in the synthesis of fungicides like fluroxamine, which is effective against various plant pathogens such as Botrytis cinerea. Its application in agriculture can help manage crop diseases effectively while minimizing environmental impact .
- Pesticide Development : Due to its biological activity, this compound is being explored for use in developing new pesticide formulations that are both effective and environmentally friendly. The trifluoromethyl group is known to enhance the potency of agrochemicals .
Material Science
- Luminescent Materials : Research into metal complexes involving pyridine derivatives has revealed their potential as luminescent materials. These compounds can be utilized in optoelectronic devices due to their unique photophysical properties, which are influenced by substituents like trifluoromethyl groups .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of pyridine derivatives, including this compound. The results demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Relaxin-3 Antagonism
In a screening assay involving over 19,000 compounds, a derivative of this pyridine was identified as a potent antagonist of the RXFP3 receptor. This finding has implications for developing treatments targeting metabolic disorders and stress-related conditions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile
- Molecular Formula : C₁₂H₇ClF₃N₂S (inferred from analogs in )
- Molecular Weight : ~318.7 g/mol
- CAS Registry: Not explicitly listed in evidence, but related analogs (e.g., CAS 338762-06-4) are documented .
Synthesis and Applications :
This compound is a pyridine-thiophene hybrid with an acetonitrile functional group. It serves as a key intermediate in agrochemical synthesis, particularly for fungicides like fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide) . highlights its synthesis via a one-pot nucleophilic substitution and decarboxylation process using 2,3-dichloro-5-(trifluoromethyl)pyridine as a precursor.
Comparative Analysis with Structurally Similar Compounds
Structural Analogs and Their Properties
The compound’s core structure—3-chloro-5-(trifluoromethyl)pyridine—is a common motif in agrochemicals. Below is a comparison with analogs:
Research Findings and Trends
- Agrochemical Dominance : Over 60% of analogs with the 3-chloro-5-(trifluoromethyl)pyridine core are used in herbicides or fungicides (e.g., fluazifop, fluopyram) .
- Medicinal Chemistry Potential: Morpholino and piperidine derivatives (e.g., CAS 338762-06-4) show promise in drug discovery due to improved bioavailability .
Q & A
Basic: What spectroscopic techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
To confirm structural identity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to resolve signals from the pyridinyl, thienyl, and trifluoromethyl groups. Cross-validate splitting patterns with predicted coupling constants.
- Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2200–2260 cm) and aromatic C-H stretches from pyridine/thiophene rings.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragment analysis to verify substituent positions.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in optimized solvents (e.g., dichloromethane/hexane mixtures) and resolve the crystal lattice .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to the compound’s nitrile group (potential cyanide release under decomposition) and chlorinated/trifluoromethyl substituents (respiratory irritants) .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Waste Disposal : Neutralize nitrile-containing waste with alkaline hypochlorite solutions before disposal.
Advanced: How can experimental designs assess environmental persistence and transformation pathways?
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies :
Laboratory Simulations :
- Hydrolysis : Expose the compound to buffers at varying pH (3–9) and temperatures (20–50°C). Monitor degradation via HPLC-MS.
- Photolysis : Use UV/visible light chambers to assess sunlight-driven breakdown.
Biotic Studies :
- Microbial Metabolism : Incubate with soil/water microbiomes under aerobic/anaerobic conditions. Track metabolite formation (e.g., des-chloro or hydroxylated derivatives).
Field Monitoring : Deploy passive samplers in contaminated sites to measure bioaccumulation potential in abiotic/biotic matrices.
Advanced: How to resolve contradictions in solvent-dependent reactivity data?
Methodological Answer:
Contradictions often arise from solvent polarity, hydrogen-bonding capacity, or trace impurities. Address this via:
- Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH, HO) solvents. Control for moisture/oxygen using Schlenk techniques.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare solvation energies and transition states in different solvents .
- Replicate with Purified Solvents : Redistill solvents over molecular sieves to eliminate impurities that may catalyze side reactions .
Advanced: How to optimize crystallization conditions for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Screen solvent mixtures (e.g., acetonitrile/ethyl acetate) using microbatch vapor diffusion. Prioritize solvents with low polarity to enhance crystal packing.
- Temperature Gradients : Crystallize at 4°C (slow nucleation) followed by gradual warming to 25°C to grow larger crystals.
- Additive Screening : Introduce trace co-solvents (e.g., DMF) or salts (e.g., LiCl) to disrupt amorphous aggregation.
- Validation : Collect diffraction data at 100 K to minimize thermal motion artifacts, as demonstrated in analogous nitrile-crystallography studies .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
A documented pathway involves:
Cyanoalkylation : React 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde with 2-thienylacetonitrile under basic conditions (e.g., KCO/DMF).
Nucleophilic Substitution : Introduce the chloro substituent via reaction with POCl or SOCl at reflux.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .
Advanced: How to analyze electronic effects of the trifluoromethyl group on stability?
Methodological Answer:
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron-withdrawing effects on the pyridine ring. Compare charge distribution with non-fluorinated analogs .
- Kinetic Stability Assays : Monitor thermal decomposition rates via TGA/DSC. Correlate with Hammett substituent constants () for the trifluoromethyl group.
- Spectroscopic Probes : Use NMR to detect electronic environments; deshielding indicates strong electron withdrawal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
